molecular formula C15H19ClN2O3S B5741394 1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide

1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B5741394
M. Wt: 342.8 g/mol
InChI Key: TVKMWXBDIXOHDL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Mechanism of Action

Target of Action:

GNF-Pf-2073 primarily targets an apicomplexan transporter called PfMFR3 (encoded by the gene PF3D7_0312500). PfMFR3 belongs to the major facilitator superfamily (MFS). It plays a crucial role in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action:

When GNF-Pf-2073 interacts with PfMFR3, it affects mitochondrial processes. Notably, it does not directly inhibit cytochrome bc1 (as some other antimalarials do). Instead, a dihydroorotate dehydrogenase rescue assay using transgenic parasite lines suggests a distinct mechanism of action for GNF-Pf-2073 .

Action Environment:

Environmental factors (e.g., pH, temperature, host immune response) influence GNF-Pf-2073’s stability, efficacy, and resistance development. Studying these factors informs drug optimization.

: PfMFR3: A Multidrug-Resistant Modulator in Plasmodium falciparum, Rocamora et al., ACS Infectious Diseases, 2021.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopropylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide can be compared to other similar compounds such as:

  • 4-(4-chlorophenyl)sulfonyl-N-cyclohexylpiperazine-1-carboxamide
  • 1-[(4-Chlorophenyl)sulfonyl]-N-cyclohexylcyclopropanecarboxamide

These compounds share structural similarities but differ in their specific chemical properties and reactivity.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-12-1-5-14(6-2-12)22(20,21)18-9-7-11(8-10-18)15(19)17-13-3-4-13/h1-2,5-6,11,13H,3-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMWXBDIXOHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332450
Record name 1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

626206-36-8
Record name 1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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